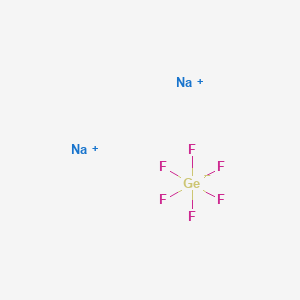

Sodium hexafluorogermanate

説明

BenchChem offers high-quality Sodium hexafluorogermanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium hexafluorogermanate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

F6GeNa2 |

|---|---|

分子量 |

232.6 g/mol |

IUPAC名 |

disodium;hexafluorogermanium(2-) |

InChI |

InChI=1S/F6Ge.2Na/c1-7(2,3,4,5)6;;/q-2;2*+1 |

InChIキー |

BRGGAGYNXQKOKG-UHFFFAOYSA-N |

SMILES |

F[Ge-2](F)(F)(F)(F)F.[Na+].[Na+] |

正規SMILES |

F[Ge-2](F)(F)(F)(F)F.[Na+].[Na+] |

製品の起源 |

United States |

化学反応の分析

Hydrolysis in Aqueous Media

Na₂GeF₆ undergoes partial hydrolysis in water, influenced by pH and temperature:

Key observations :

-

Hydrolysis accelerates under acidic or alkaline conditions, releasing hydrofluoric acid (HF).

-

GeO₂ forms as a colloidal precipitate, while residual NaF remains dissolved.

| Parameter | Value/Condition | Source |

|---|---|---|

| Solubility in H₂O | 2.25 g/100 mL (30°C) | |

| Hydrolysis product | GeO₂, HF, NaF |

Reaction with Strong Acids

Treatment with concentrated HCl or H₂SO₄ liberates GeF₄ gas:

| Acid Used | Products | Conditions |

|---|---|---|

| HCl (concentrated) | GeF₄, NaCl, HF, Cl₂ | 80–100°C, reflux |

| H₂SO₄ | GeF₄, Na₂SO₄, HF | 120–150°C |

Reaction with Strong Bases

In NaOH solutions, the hexafluorogermanate anion reacts to form sodium germanate:

This reaction is utilized in metallurgical processes for germanium extraction.

Thermal Decomposition

At elevated temperatures (>400°C), Na₂GeF₆ decomposes into NaF and volatile GeF₄:

Thermogravimetric analysis data :

-

Onset temperature: 420°C

-

Mass loss: ~58% (matches theoretical GeF₄ release).

Coordination Chemistry

The hexafluorogermanate anion (GeF₆²⁻) participates in ligand substitution reactions. For example, with ammonium chloride:

This forms ammonium hexafluorogermanate, a less water-soluble derivative.

Solvent-Dependent Reactivity

Na₂GeF₆ exhibits limited solubility in organic solvents but reacts with polar aprotic solvents like DMF:

This forms a solvated complex detectable via NMR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。